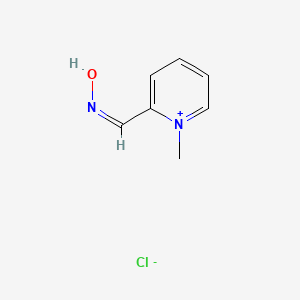
Pralidoxime chloride, (Z)-
概要
説明
Pralidoxime chloride, (Z)-, also known as 2-pyridine aldoxime methyl chloride, is a compound belonging to the family of oximes. It is primarily used as an antidote for organophosphate poisoning, which includes exposure to certain pesticides and nerve agents. This compound works by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates, thereby alleviating the toxic effects of these substances .
作用機序
Target of Action
Pralidoxime chloride primarily targets acetylcholinesterase , an enzyme crucial for nerve function . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. In the context of organophosphate poisoning, acetylcholinesterase is inactivated, leading to an accumulation of acetylcholine and subsequent overstimulation of nerves .
Mode of Action
Organophosphates, such as certain pesticides and nerve gases, inactivate acetylcholinesterase by binding to its esteratic site . Pralidoxime chloride acts as an antidote by reactivating acetylcholinesterase. It achieves this by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase, if administered within 24 hours of exposure .
Biochemical Pathways
The primary biochemical pathway affected by pralidoxime chloride is the cholinergic synapse . By reactivating acetylcholinesterase, pralidoxime chloride allows for the breakdown of accumulated acetylcholine, thereby restoring normal function at neuromuscular junctions .
Pharmacokinetics
The pharmacokinetics of pralidoxime chloride involve its distribution mainly outside of the central nervous system . It is metabolized in the liver and excreted in the urine, with 80% excreted as metabolites and unchanged drug . The time to peak serum concentration varies depending on the route of administration .
Result of Action
The primary result of pralidoxime chloride’s action is the reactivation of acetylcholinesterase, leading to the breakdown of accumulated acetylcholine . This restores normal function at neuromuscular junctions, relieving symptoms such as muscle weakness and respiratory depression associated with organophosphate poisoning .
Action Environment
The efficacy of pralidoxime chloride can be influenced by several factors. Its effectiveness is dependent on timely administration, ideally within 24 hours of organophosphate exposure . Additionally, its poor penetration of the blood-brain barrier limits its effect on centrally-mediated respiratory depression . It is often used in conjunction with atropine, a muscarinic antagonist, to help reduce the parasympathetic effects of organophosphate poisoning .
生化学分析
Biochemical Properties
Pralidoxime Chloride, (Z)-, interacts with the enzyme acetylcholinesterase, which is crucial for nerve function . Organophosphates bind to the esteratic site of acetylcholinesterase, initially causing reversible inactivation of the enzyme . If administered within 24 hours of organophosphate exposure, Pralidoxime Chloride, (Z)-, can reactivate acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme .
Cellular Effects
The primary cellular effect of Pralidoxime Chloride, (Z)-, is the reactivation of acetylcholinesterase, which is initially inactivated by organophosphates . This reactivation allows the destruction of accumulated acetylcholine and the restoration of normal function at neuromuscular junctions .
Molecular Mechanism
The molecular mechanism of Pralidoxime Chloride, (Z)-, involves binding to the anionic site of the acetylcholinesterase enzyme, which is not blocked by the organophosphate . It then displaces the phosphate from the serine residue, allowing the enzyme to regain its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pralidoxime Chloride, (Z)-, can change over time. For instance, Pralidoxime Chloride, (Z)-, can slow the process of “aging” of phosphorylated cholinesterase to a non-reactivatable form . It also detoxifies certain organophosphates by direct chemical reaction .
Dosage Effects in Animal Models
In animal models, the effects of Pralidoxime Chloride, (Z)-, can vary with different dosages . For instance, in a mouse model of lethal carbaryl poisoning, high doses of Pralidoxime Chloride, (Z)-, were found to be potentially harmful, while low doses improved survival .
Metabolic Pathways
Pralidoxime Chloride, (Z)-, is involved in the metabolic pathway of organophosphate detoxification . It interacts with the enzyme acetylcholinesterase, which is part of the cholinergic synapse and glycerophospholipid metabolism pathways .
Transport and Distribution
It is known that Pralidoxime Chloride, (Z)-, primarily acts outside of the central nervous system to reactivate cholinesterase .
Subcellular Localization
Given its mechanism of action, it is likely to be found wherever acetylcholinesterase is present, such as in the synaptic clefts of neurons .
準備方法
Synthetic Routes and Reaction Conditions
Pralidoxime chloride is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine, resulting in the formation of pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The iodide salt can be converted to the chloride salt through ion exchange processes.
Industrial Production Methods
In industrial settings, the preparation of pralidoxime chloride involves dissolving the compound in deionized water and methanol to create standard stock solutions. The solution is then subjected to various purification and quality control processes to ensure its efficacy and safety .
化学反応の分析
Types of Reactions
Pralidoxime chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The oxime group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Common reagents used in reactions involving pralidoxime chloride include hydroxylamine for the initial synthesis and methyl iodide for alkylation. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major product formed from the synthesis of pralidoxime chloride is the iodide salt, which can be further processed to obtain the chloride salt. Other by-products may include unreacted starting materials and minor impurities that are removed during purification .
科学的研究の応用
Pralidoxime chloride has a wide range of scientific research applications:
Chemistry: It is used in studies involving the reactivation of inhibited enzymes and the development of new antidotes for chemical poisoning.
Biology: Research on the compound focuses on its interaction with biological molecules and its potential therapeutic uses.
類似化合物との比較
Similar Compounds
Obidoxime: Another oxime used as an antidote for organophosphate poisoning.
HI-6: A more potent oxime with a broader spectrum of activity against various nerve agents.
Trimedoxime: Known for its effectiveness in reactivating acetylcholinesterase inhibited by certain organophosphates.
Methoxime: Used in similar applications but with different pharmacokinetic properties.
Uniqueness
Pralidoxime chloride is unique in its specific binding affinity and reactivation mechanism for acetylcholinesterase. While other oximes like obidoxime and HI-6 may offer broader activity, pralidoxime chloride remains a widely used and FDA-approved antidote for organophosphate poisoning .
特性
IUPAC Name |
(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGSLXSBYYMVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N\O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


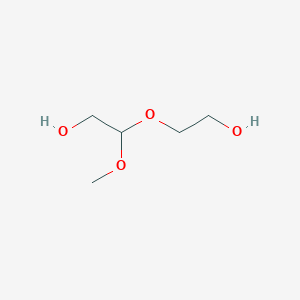
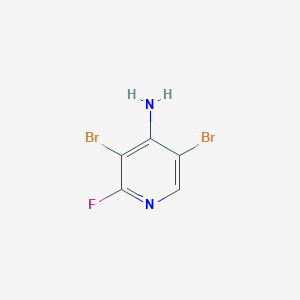
![[(1S,2S,4S,5R)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B3321608.png)
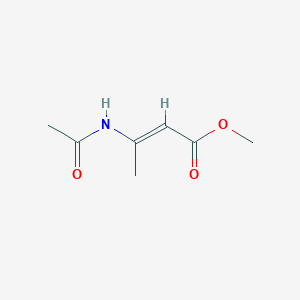
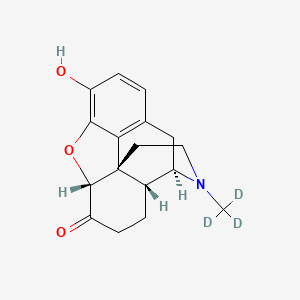
![(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B3321641.png)
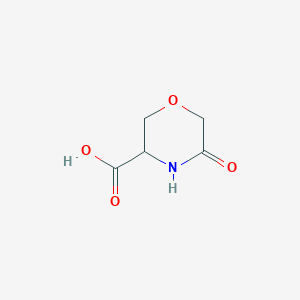
![Hexahydro-1H-thieno[3,4-C]pyrrole](/img/structure/B3321661.png)
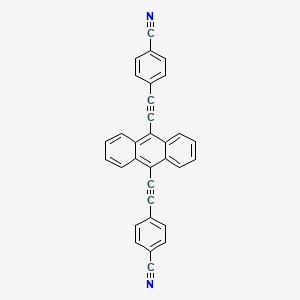
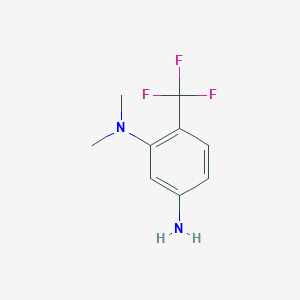
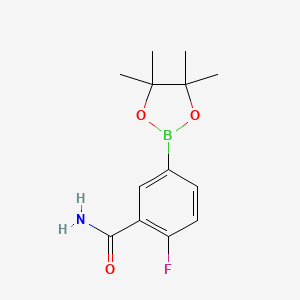
![Spiro[2.5]octan-5-ylmethanamine](/img/structure/B3321701.png)
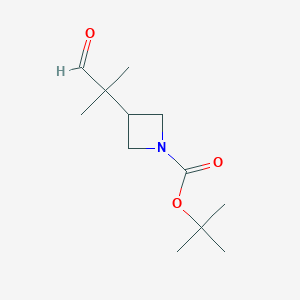
![(4R,5R)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B3321712.png)
